molecular formula C12H11N5 B1483325 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile CAS No. 2098005-46-8

1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile

Cat. No. B1483325
CAS RN: 2098005-46-8
M. Wt: 225.25 g/mol
InChI Key: DAQSMAKQSCJUSK-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile, commonly referred to as CPMPC, is a heterocyclic compound with a unique structure. It is a member of the pyrazole family and is composed of a nitrogen-containing ring and a carbonitrile group. CPMPC is of interest to researchers due to its potential applications in a variety of fields, including drug synthesis, pharmacological research, and organic chemistry.

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Researchers have explored the synthesis of various pyrazole derivatives, including 1-(5-Aminopyrazol-4-yl)alkan-1-ones and 5-alkylpyrazole-4-carbonitriles, from acrylonitriles and hydrazines. The reactions' outcomes vary based on solvent choice and the substituents on both acrylonitrile and hydrazine. Notably, pyrazole-4-carbonitriles are preferentially formed using acetic acid, while ethanol favors the formation of 1-(pyrazol-4-yl)alkan-1-ones. Moreover, the reaction products have potential for interesting biological properties, hinting at broader applications in scientific research (McFadden & Huppatz, 1991).

Anticancer Activity

Anticancer Properties of Pyrazole Compounds

Certain novel heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole have been synthesized and demonstrated anticancer activity. The synthesized compounds underwent structural confirmation and were evaluated for their potential as anticancer agents, marking a significant stride in therapeutic applications (Metwally, Abdelrazek, & Eldaly, 2016).

properties

IUPAC Name

2-(cyclopropylmethyl)-5-pyrazin-2-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c13-6-10-5-11(12-7-14-3-4-15-12)16-17(10)8-9-1-2-9/h3-5,7,9H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQSMAKQSCJUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=NC=CN=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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